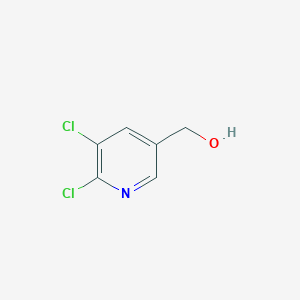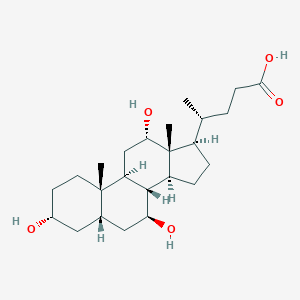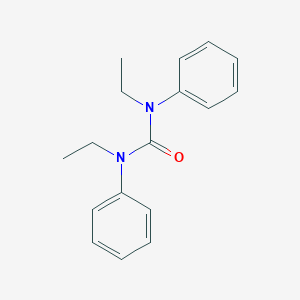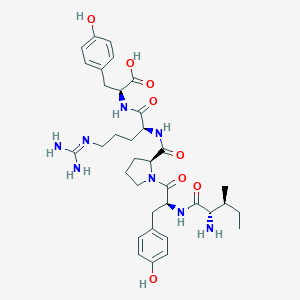
Ile-Tyr-Pro-Arg-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ile-Tyr-Pro-Arg-Tyr, commonly known as YIPRY, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. YIPRY is a pentapeptide composed of five amino acids, namely isoleucine, tyrosine, proline, arginine, and tyrosine. This peptide has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of YIPRY is not fully understood. However, it has been proposed that YIPRY may exert its effects by interacting with specific receptors in the body. YIPRY has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
YIPRY has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. YIPRY has also been shown to have analgesic effects by reducing pain perception. Additionally, YIPRY has been shown to have neuroprotective effects by protecting neurons from oxidative stress and other damaging factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of YIPRY is its ease of synthesis using SPPS techniques. YIPRY is also relatively stable, making it suitable for use in various laboratory experiments. However, one of the limitations of YIPRY is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on YIPRY. One area of research is the development of YIPRY-based drugs for the treatment of neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of YIPRY, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for YIPRY in various therapeutic applications.
In conclusion, YIPRY is a promising peptide with potential therapeutic applications. Its ease of synthesis and various biochemical and physiological effects make it a promising candidate for further research. Future studies on YIPRY could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
YIPRY can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides in the laboratory. In this method, the peptide is synthesized step-by-step on a solid support, such as a resin, using protected amino acids. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
YIPRY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. YIPRY has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
144525-68-8 |
|---|---|
Produktname |
Ile-Tyr-Pro-Arg-Tyr |
Molekularformel |
C35H50N8O8 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
MHTGCGBUKAKZJN-KOQQHMENSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Sequenz |
IYPRY |
Synonyme |
ILE-TYR-PRO-ARG-TYR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



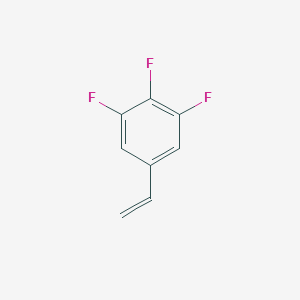
![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
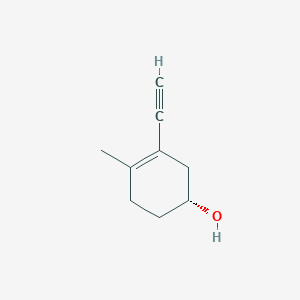
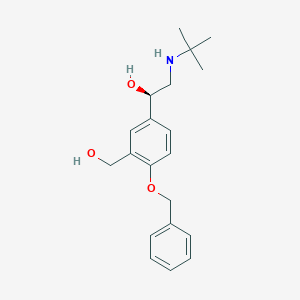
![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
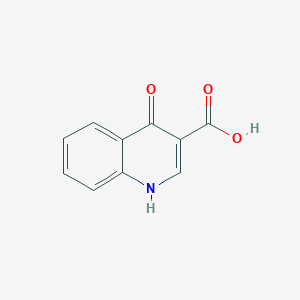
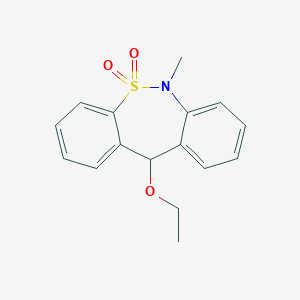
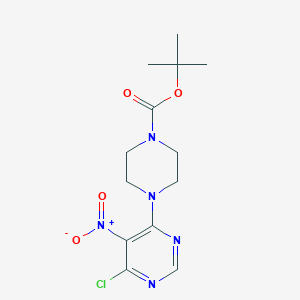
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
